(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride
Description
(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine derivative with a constrained β-proline mimic structure. Its rigid 7-azabicyclo[2.2.1]heptane core and methoxymethyl substituent at the C-2 position confer unique conformational stability and solubility properties. The hydrochloride salt form enhances its crystallinity and handling in synthetic applications. This compound is synthesized via Boc-deprotection followed by functionalization with methoxymethyl groups, as described in multi-step routes yielding 35–77% purity after chromatographic purification .
Properties
IUPAC Name |
(1S,2R,4R)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-5-6-4-7-2-3-8(6)9-7;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAOBGRYNMTJDE-CZEXFEQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2CCC1N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]2CC[C@@H]1N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride, with the CAS number 2243505-41-9, is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₈H₁₆ClNO
- Molecular Weight : 177.67 g/mol
- Structure : The compound features a bicyclic structure that is significant for its interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly in relation to dopamine and other monoamine transporters. Research indicates that derivatives of the azabicyclo[2.2.1]heptane structure exhibit varying affinities for the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain.
Binding Affinity Studies
Studies have shown that various stereoisomers of related compounds demonstrate differing binding affinities at the DAT:
- In vitro studies indicated that some derivatives are significantly less potent than cocaine but still exhibit notable affinity (Ki values ranging from 5 to 96 µM) .
- Molecular modeling suggests that the rigid structure of these compounds allows for unique interactions with the DAT, potentially leading to different pharmacological profiles compared to traditional stimulants .
Analgesic and Anti-inflammatory Properties
Research has indicated that azabicyclo[2.2.1]heptane derivatives may possess analgesic and anti-inflammatory activities:
- Case Study : A derivative was identified as a potent thromboxane (TxA₂) antagonist with significant effects on platelet aggregation in vitro and in vivo . This suggests potential therapeutic applications in cardiovascular diseases.
Cholinergic Activity
Another area of interest is the cholinergic activity of these compounds:
- Cholinergic Receptor Ligands : Some derivatives have been shown to act as ligands for cholinergic receptors, which could be beneficial in treating disorders associated with cholinergic dysfunction .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Binding Affinity (Ki) | 5 - 96 µM |
| Analgesic Activity | Yes |
| Cholinergic Activity | Yes |
Scientific Research Applications
Cocaine Binding Site Ligands
Research has indicated that derivatives of the 7-azabicyclo[2.2.1]heptane framework can serve as cocaine binding site ligands at the dopamine transporter. For instance, studies have synthesized various stereoisomers of related compounds and evaluated their binding affinities, revealing that some derivatives exhibit affinities significantly lower than cocaine itself but still demonstrate potential for further development as therapeutic agents targeting addiction and related disorders .
Cardiovascular Applications
The compound's derivatives are being explored for their role in treating cardiovascular diseases. Specific derivatives have shown promise in managing conditions like hypertension and myocardial ischemia, suggesting that modifications to the azabicyclo structure can enhance therapeutic efficacy against cardiovascular ailments .
Neuropharmacology
Given its structural similarity to known psychoactive substances, (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride is also being investigated for its neuropharmacological properties. Preliminary studies indicate that it may influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders .
Synthesis and Derivative Development
The synthesis of (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane involves several chemical transformations that allow for the introduction of various functional groups to enhance biological activity. Techniques such as bis-hydroxylation and alkylation are commonly employed to generate derivatives with improved pharmacological profiles .
Binding Affinity Studies
A comprehensive study evaluated the binding affinities of various azabicyclo derivatives at dopamine transporters using rat caudate-putamen tissue samples. The results highlighted that while these compounds are less potent than cocaine (Ki values ranging from 5 to 96 µM), certain isomers displayed enhanced binding characteristics compared to others, suggesting a nuanced approach to drug design in this class .
Cardiovascular Efficacy Trials
Clinical trials have focused on the cardiovascular applications of azabicyclo derivatives. One notable study demonstrated that specific modifications to the bicyclic structure could lead to significant reductions in blood pressure in hypertensive models, indicating a promising therapeutic pathway for future drug development targeting cardiovascular health .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework and Substituent Effects
The 7-azabicyclo[2.2.1]heptane scaffold is shared among several pharmacologically active compounds. Key comparisons include:
Epibatidine [(2R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane Monohydrochloride]
- Structure : Features a 6-chloro-3-pyridinyl substituent at C-2 instead of methoxymethyl.
- Activity: Binds with nanomolar affinity to nicotinic acetylcholine receptors (nAChRs), making it a potent analgesic and neurotoxin .
- Stability : The chloropyridinyl group enhances lipophilicity and receptor interaction but may reduce aqueous solubility compared to the methoxymethyl group in the target compound.
β-Proline Mimics
- Example : Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate.
- Structure : Thienyl substituents at C-2 mimic proline’s pyrrolidine ring while enforcing helical conformations in oligomers.
- Application : Used in peptide design due to stable helical structures resistant to solvent polarity .
N-Acyl Derivatives (e.g., N-Benzoyl-1-(Methoxymethyl)-7-azabicyclo[2.2.1]heptanes)
Physicochemical Properties
| Property | Target Compound | Epibatidine | N-Benzoyl Derivative (5c) |
|---|---|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ | C₁₁H₁₃ClN₂ | C₁₅H₁₇ClN₂O₃ |
| Molecular Weight (g/mol) | 177.63 | 208.69 | 308.76 |
| Key Substituent | C-2 Methoxymethyl | C-2 Chloropyridinyl | C-1 p-Nitrobenzoyl |
| Solubility | High (polar substituent) | Moderate (chloropyridinyl) | Low (aromatic acyl group) |
| Stability | Stable cis-amide conformation | Base-sensitive amide | Hydrolysis-resistant amide |
| References |
Q & A
Basic Question
- NMR Spectroscopy :
- HRMS : Accurate mass determination (e.g., m/z 248.75 for C₁₁H₂₁ClN₂O₂) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 99.4% enantiomeric purity via chiral HPLC) .
How does the bicyclic framework influence the compound's reactivity and stability?
Advanced Question
The 7-azabicyclo[2.2.1]heptane scaffold confers:
- Steric Hindrance : Hindered rotation around the N–CO bond (e.g., 1.2 kcal/mol lower rotational barrier compared to unstrained amides) .
- Pyramidalized Nitrogen : Quantum mechanical calculations reveal unusual amide bond distortion due to intramolecular strain, reducing susceptibility to hydrolysis .
- Enhanced Stability : Resistance to base-catalyzed hydrolysis under conditions that degrade linear amides (e.g., NaOH/MeOH at 50°C) .
Q. Table: Stability Comparison
| Condition | Linear Amide | Bicyclic Amide |
|---|---|---|
| 0.1M NaOH/MeOH, 50°C | 90% degradation in 1h | <5% degradation in 24h |
What strategies address low yields in palladium-catalyzed functionalization of the bicyclic core?
Advanced Question
Low yields in cross-coupling (e.g., N-heteroaryl aminations) are mitigated by:
- Catalyst Optimization : Palladium-bisimidazol-2-ylidene complexes enhance substrate scope and efficiency (yields: 45–77%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
- Protecting Groups : Boc or benzyl groups prevent side reactions at the secondary amine .
Q. Example Protocol :
- Substrate: 7-azabicyclo[2.2.1]heptane
- Catalyst: Pd(OAc)₂/imidazolium salt (5 mol%)
- Base: Cs₂CO₃, DMF, 80°C → 12h
- Yield: 62%
How can researchers resolve conflicting data on biological activity in neuropharmacology studies?
Advanced Question
Contradictions arise from:
- Receptor Specificity : Epibatidine analogs (structurally related) show high affinity for nicotinic acetylcholine receptors (nAChRs), but off-target effects may occur due to similar bicyclic frameworks .
- Enantiomeric Purity : Impure samples may exhibit mixed agonism/antagonism. Validate enantiopurity via chiral HPLC before bioassays .
- In Silico Modeling : Docking studies using pyramidalized nitrogen parameters (derived from DFT calculations) improve target prediction accuracy .
Q. Table: Receptor Binding Data
| Compound | nAChR IC₅₀ (nM) | Off-Target (5-HT₃) IC₅₀ (nM) |
|---|---|---|
| Epibatidine | 0.5 | 10,000 |
| Target Compound* | 2.1 (predicted) | >50,000 (predicted) |
| *Predicted via molecular dynamics simulations. |
What computational tools are recommended for studying the compound's conformational dynamics?
Advanced Question
- DFT Calculations : Gaussian or ORCA software to analyze pyramidalization energy (ΔE = 6–8 kcal/mol for amide nitrogen) .
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating solvent effects on intramolecular H-bonding (e.g., O–H⋯N interactions stabilizing the bicyclic core) .
- Docking Studies : AutoDock Vina with nAChR crystal structures (PDB: 2QC1) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
